molecular formula C9H20N2 B13173729 1-[(Ethylamino)methyl]cyclohexan-1-amine

1-[(Ethylamino)methyl]cyclohexan-1-amine

Katalognummer: B13173729
Molekulargewicht: 156.27 g/mol
InChI-Schlüssel: HPJJIZJQWMLOMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Ethylamino)methyl]cyclohexan-1-amine is a chemical compound with the molecular formula C₉H₂₀N₂ It is a cyclohexane derivative with an ethylamino group attached to the cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Ethylamino)methyl]cyclohexan-1-amine typically involves the reaction of cyclohexanone with ethylamine in the presence of a reducing agent. One common method is the reductive amination of cyclohexanone using sodium cyanoborohydride as the reducing agent. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(Ethylamino)methyl]cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

1-[(Ethylamino)methyl]cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anesthetic effects.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[(Ethylamino)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets in biological systems. It is believed to act on neurotransmitter receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect the central nervous system.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexanone: A precursor in the synthesis of 1-[(Ethylamino)methyl]cyclohexan-1-amine.

    Cyclohexylamine: A related compound with similar structural features.

    Ethylamine: Another related compound used in the synthesis of this compound.

Uniqueness

This compound is unique due to its specific combination of a cyclohexane ring and an ethylamino group

Eigenschaften

Molekularformel

C9H20N2

Molekulargewicht

156.27 g/mol

IUPAC-Name

1-(ethylaminomethyl)cyclohexan-1-amine

InChI

InChI=1S/C9H20N2/c1-2-11-8-9(10)6-4-3-5-7-9/h11H,2-8,10H2,1H3

InChI-Schlüssel

HPJJIZJQWMLOMP-UHFFFAOYSA-N

Kanonische SMILES

CCNCC1(CCCCC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.